molecular formula C12H16O B1220817 1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)- CAS No. 30314-44-4

1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-

Cat. No. B1220817
CAS RN: 30314-44-4
M. Wt: 176.25 g/mol
InChI Key: ZYWGAHRBGCEFAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-" involves several key steps, including condensation, bromination, amination, and cyclization reactions. For example, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride is achieved through Friedel-Crafts acylation, α-bromination, and subsequent amination, demonstrating the complex synthetic routes required for such compounds (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is analyzed using techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These analyses reveal the detailed electronic and structural characteristics of the molecules, contributing to a better understanding of their chemical behavior and properties (S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016).

Chemical Reactions and Properties

Compounds like "1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-" participate in a variety of chemical reactions, including polar activation in copolymerization processes. Such reactions are fundamental for the development of new materials with high thermooxidative stability, showcasing the chemical versatility of these compounds (Carl-Eric Wilén, J. Näsman, 1994).

Physical Properties Analysis

The physical properties, such as thermal stability and electronic properties, are crucial for the application of these compounds in different domains. Thermal and cyclic voltammetric analyses offer insights into the stability and electronic behavior of the molecules under various conditions, enabling the prediction of their behavior in practical applications (S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016).

Scientific Research Applications

Metabolic Effects in Rats

1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-, has been investigated for its effects on food efficiency in rats. Studies have shown that it does not inhibit glucose absorption but markedly inhibits hyperglycemia induced by oral maltose, lactose, or starch load. It has been observed to lower food efficiency in rats when administered prior to a high carbohydrate diet, potentially due to the lowering of maltase activity in the brush border of treated animals (Ho & Aranda, 1979).

Influence on Fertility in Male Rats

Research into the reproductive effects of 1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-, on male rats revealed that incorporating this compound into their diet inhibited fertility within 4 weeks by affecting spermatogenesis. Interestingly, this infertility was reversible, with normal fertility resuming six weeks following the cessation of compound intake, indicating a potential area for further study in male reproductive health (Harrington et al., 1979).

Applications in Polymer Science

The compound has also found applications in polymer science. A study described the copolymerization of propylene with a polar monomer, demonstrating the production of copolymers containing phenolic units. These copolymers exhibited high thermooxidative stability, highlighting the potential of 1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-, derivatives in enhancing polymer properties (Wilén & Näsman, 1994).

Chemical Synthesis and Reactivity

In the field of synthetic chemistry, the compound's derivatives have been explored for their reactivity and utility. For example, the selective reduction of α,β-epoxyketones to β-hydroxyketones using silyllithium reagents has been studied, with 1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)- derivatives serving as key substrates. This research underscores the compound's versatility in synthetic organic chemistry (Reynolds, Wengryniuk, & Hartel, 2007).

Forensic Analysis

Additionally, the compound has been mentioned in the context of forensic analysis, particularly regarding the impurities found in P2P-derived amphetamine synthesis. The identification of by-products in this synthesis route provides insights into the chemical pathways and potential forensic markers for illicit drug production (Power et al., 2017).

properties

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGAHRBGCEFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184409
Record name Sah 50-283
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 2,2-dimethyl-1-(4-methylphenyl)-

CAS RN

30314-44-4
Record name 2,2-Dimethyl-1-(4-methylphenyl)-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sah 50-283
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Record name Sah 50-283
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Record name 2,2,4'-TRIMETHYLPROPIOPHENONE
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Record name P-METHYLPIVALOPHENONE
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Synthesis routes and methods I

Procedure details

To a suspension of 28.5 g. (1.17 g. atoms) magnesium turnings in 150 ml. tetrahydrofuran under a nitrogen atmosphere there is added 10 ml. of 4-bromo toluene (1.17 mole) in 650 ml. dry tetrahydrofuran; the reaction is started and the remainder of the bromo toluene solution is added dropwise at a rate that maintains a moderate reflux. After the addition is complete, the mixture is refluxed for an additional 11/2 hours. The resulting Grignard solution is added dropwise to a cold solution of 128.0 g. pivaloyl chloride (1.06 mole) in 500 ml. dry tetrahydrofuran at a rate that maintains the temperature at 0° to -5° C. The solution is stirred for an additional 11/2 hours at 0° C. and then at room temperature for 18 hours. The mixture is then cooled to 0° C. and hydrolyzed by the addition of 100 ml. 2N hydrochloric acid. The layers are separated and 200 ml. of ether is added to the organic phases which is then washed respectively with 100 ml. 2N hydrochloric acid, 100 ml. 10% sodium bicarbonate solution, and 100 ml. saturated sodium chloride. The resulting layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to give p-pivaloyl toluene (b.p. 80° to 84° C./0.7 mm, nC21 1.5108). A mixture of 156.3 g. (0.886 mole) of the resulting p-pivaloyl toluene is then added to 157.8 g. (0.886 mole) N-bromosuccinimide, 4.0 g. (0.016 mole) benzoyl peroxide and 150 ml. carbon tetrachloride and heated at reflux for 18 hours. The mixture is cooled and filtered and the resulting oil is distilled in vacuo to give α-bromo-p-pivaloyl toluene (b.p. 124°-132° C/0.7 mm, nD22 1.5546-V.P.C. 96% monobromo 4% -dibromo).
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Synthesis routes and methods II

Procedure details

To a suspension (200 ml) of magnesium (7.14 g, 294 mmol) in ether in a three necked flask was added dropwise a solution of p-bromotoluene (34 ml, 276 mmol) in ether (100 ml), and the mixture was heated under reflux for 1.5 hrs. Thereafter, to the mixture was added a solution of trimethylacetonitrile (25 ml, 226 mmol) in ether (100 ml), and the mixture was stirred for 2 hrs. The mixture was then ice-cooled. To the mixture was added dropwise 6N hydrochloric acid, and the mixture was stirred at room temperature for 30 min. The mixture was diluted with ether, and washed with water and saturated brine. The mixture was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:0, 10:1) to give 2,2-dimethyl-1-(4-methylphenyl)-1-propanone (10.94 g, 27%) as a colorless transparent oil.
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200 mL
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